molecular formula C8H10ClNO B1599560 (+)-a-Aminomethyl-o-chlorobenzyl alcohol CAS No. 128704-85-8

(+)-a-Aminomethyl-o-chlorobenzyl alcohol

Cat. No.: B1599560
CAS No.: 128704-85-8
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-MRVPVSSYSA-N
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Description

(+)-a-Aminomethyl-o-chlorobenzyl alcohol is an organic compound that features both an amino group and a hydroxyl group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-a-Aminomethyl-o-chlorobenzyl alcohol can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of alcohols often involves the hydration of ethene using steam under pressure and in the presence of phosphoric acid . This method is efficient and widely used for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (+)-a-Aminomethyl-o-chlorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It may also interact with cellular receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar in structure but lacks the amino group.

    Chlorobenzyl Alcohol: Similar but without the amino group.

    Aminomethylbenzyl Alcohol: Similar but without the chlorine atom.

Uniqueness

(+)-a-Aminomethyl-o-chlorobenzyl alcohol is unique due to the presence of both an amino group and a chlorine atom on the benzyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1S)-2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426750
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128704-85-8
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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